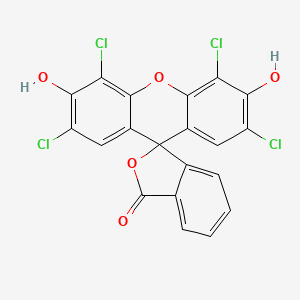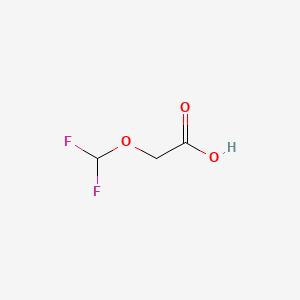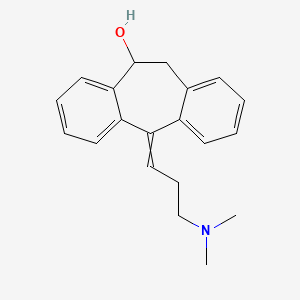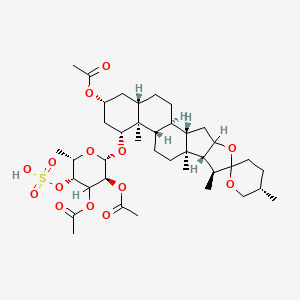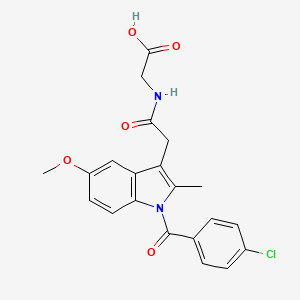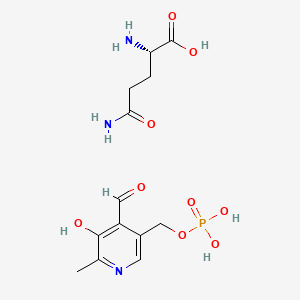
Magnesium-pyridoxal-5'-phosphate glutamate
Overview
Description
Pyridoxal 5-phosphate glutamic acid is a compound that combines pyridoxal 5-phosphate, the active form of vitamin B6, with glutamic acid, an important amino acid. Pyridoxal 5-phosphate serves as a coenzyme in various enzymatic reactions, while glutamic acid plays a crucial role in neurotransmission and metabolism.
Scientific Research Applications
Pyridoxal 5-phosphate glutamic acid has numerous applications in scientific research:
Mechanism of Action
Pyridoxal 5-phosphate glutamic acid exerts its effects through several mechanisms:
Enzyme Cofactor: Pyridoxal 5-phosphate acts as a coenzyme in transamination, decarboxylation, and other enzymatic reactions.
Neurotransmitter Synthesis: Glutamic acid is converted to γ-aminobutyric acid (GABA) by glutamate decarboxylase, with pyridoxal 5-phosphate serving as a cofactor.
Metabolic Pathways: Involved in the metabolism of amino acids, neurotransmitters, and other biomolecules.
Safety and Hazards
In a double-blind, randomized, placebo-controlled, dose-finding study, the short-term efficacy and safety of increasing dosages of magnesium pyridoxal-5’-phosphate glutamate (MPPG) were assessed compared to placebo in patients with familial hypercholesterolaemia (FH). The study found that MPPG is safe for use .
Future Directions
Despite shared features, the few PNPOx enzymes molecularly and functionally studied show species-specific regulatory properties that open the possibility of targeting it in pathogenic organisms . Further studies are needed to fully understand and predict how phosphorylation regulates PLP enzymes and to find the relationship between the addition of a phosphate moiety and physiological response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 5-phosphate glutamic acid typically involves the reaction of pyridoxal 5-phosphate with glutamic acid under controlled conditions. The reaction is often carried out in an aqueous buffer solution at physiological pH (around 7.35) to facilitate the formation of a Schiff base between the aldehyde group of pyridoxal 5-phosphate and the amino group of glutamic acid .
Industrial Production Methods: Industrial production of pyridoxal 5-phosphate glutamic acid may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce pyridoxal 5-phosphate and glutamic acid, which are then combined through enzymatic reactions to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal 5-phosphate glutamic acid undergoes various types of reactions, including:
Transamination: The transfer of an amino group from glutamic acid to pyridoxal 5-phosphate, forming pyridoxamine phosphate and α-ketoglutarate.
Decarboxylation: The removal of a carboxyl group from glutamic acid, producing γ-aminobutyric acid (GABA) and carbon dioxide.
Oxidation: The oxidation of pyridoxal 5-phosphate to pyridoxic acid.
Common Reagents and Conditions:
Transamination: Requires aminotransferase enzymes and physiological pH conditions.
Decarboxylation: Catalyzed by glutamate decarboxylase in the presence of pyridoxal 5-phosphate.
Oxidation: Involves molecular oxygen and specific oxidase enzymes.
Major Products:
Transamination: Pyridoxamine phosphate and α-ketoglutarate.
Decarboxylation: γ-Aminobutyric acid (GABA) and carbon dioxide.
Oxidation: Pyridoxic acid.
Comparison with Similar Compounds
Pyridoxal 5-phosphate glutamic acid can be compared with other similar compounds, such as:
Pyridoxal 5-phosphate: The active form of vitamin B6, involved in various enzymatic reactions.
Glutamic Acid: An amino acid that serves as a neurotransmitter and metabolic intermediate.
Pyridoxamine Phosphate: Another form of vitamin B6 that participates in transamination reactions.
Uniqueness: Pyridoxal 5-phosphate glutamic acid is unique due to its combined properties of pyridoxal 5-phosphate and glutamic acid, making it a versatile compound in enzymatic reactions and neurotransmitter synthesis .
properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCARVEADLDZBJT-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977622 | |
| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62055-05-4 | |
| Record name | L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62055-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium-pyridoxal-5'-phosphate glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
